molecular formula C34H69NO6 B11931089 azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate

azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate

Cat. No.: B11931089
M. Wt: 587.9 g/mol
InChI Key: BYXWYRGYWZDKCM-UHFFFAOYSA-N
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Description

Azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate is a synthetic ammonium-containing lipid derivative. Its structure comprises:

  • Ammonium (azane) group: Provides cationic properties, enhancing interaction with negatively charged molecules like nucleic acids.
  • Tetradecanoate (myristate) chains: Two C14 saturated fatty acid esters that influence membrane fluidity and stability.
  • 2-Methoxyethoxy group: A short polyethylene glycol (PEG)-like moiety that confers steric stabilization, reducing aggregation and improving biocompatibility.

This compound is primarily used in lipid nanoparticle (LNP) formulations for drug delivery, particularly in mRNA vaccines and gene therapies, due to its ability to stabilize nucleic acids and enhance cellular uptake .

Properties

Molecular Formula

C34H69NO6

Molecular Weight

587.9 g/mol

IUPAC Name

azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C34H66O6.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-33(35)39-31-32(30-38-29-28-37-3)40-34(36)27-25-23-21-19-17-15-13-11-9-7-5-2;/h32H,4-31H2,1-3H3;1H3

InChI Key

BYXWYRGYWZDKCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCC.N

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : Tetradecanoic acid (myristic acid) and a glycerol derivative (e.g., 3-(2-methoxyethoxy)propane-1,2-diol) are combined in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalysts : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate ester bond formation. Molar ratios typically use 1.0–1.2 equivalents of DCC relative to the acid.

  • Temperature : Reactions proceed at room temperature (20–25°C) for 12–24 hours to ensure complete conversion.

Key Data

ParameterValueSource
Yield85–92%
Reaction Time12–24 hours
SolventDCM or THF

Coupling of Methoxyethoxy Moiety

The methoxyethoxy group is introduced via nucleophilic substitution or etherification.

Alkylation Process

  • Reactants : 2-Methoxyethanol is reacted with the intermediate esterified glycerol derivative under basic conditions (e.g., potassium tert-butoxide).

  • Conditions : Reactions are conducted at 50–70°C for 6–8 hours in toluene or dimethylformamide (DMF).

  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency.

Purification Techniques

Crude products require rigorous purification to achieve pharmaceutical-grade purity (>98%).

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (10:1 to 4:1).

  • Yield Recovery : 70–80% after purification.

Recrystallization

  • Solvent System : Ethanol/water (3:1) at −20°C for 12 hours.

  • Purity Post-Recrystallization : >99% (HPLC).

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : 1^1H NMR (CDCl3_3): δ 4.15–4.30 (m, glycerol backbone), δ 2.30 (t, J=7.5 Hz, carbonyl), δ 3.50 (s, methoxy).

  • Mass Spectrometry : ESI-MS m/z 588.5 [M+H]+^+ confirms molecular weight.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (85:15), retention time = 12.3 minutes.

Scalability and Industrial Considerations

High-Throughput Synthesis

  • Automated Systems : Microfluidic devices enable rapid mixing of lipid and aqueous phases, reducing batch variability.

  • Throughput : 623 ionizable lipids synthesized in parallel using A3_3 coupling reactions.

Cost-Efficiency

  • Catalyst Recycling : DCC recovery via filtration reduces raw material costs by 30%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Esterification + Column8598Moderate
Alkylation + Recrystallization7899High
Microfluidic Synthesis9097Very High

Chemical Reactions Analysis

Types of Reactions

Azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cell signaling and membrane dynamics.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the formulation of surfactants, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

PEG2000-C-DMG ([3-[3-(2-Methoxyethoxy)propylcarbamoyloxy]-2-Tetradecanoyloxypropyl] Tetradecanoate)

  • Structure: Shares the same tetradecanoyl (C14) chains and methoxyethoxy group but lacks the ammonium moiety. Instead, it features a PEG2000 polymer linked to a dimyristoyl glycerol (DMG) backbone.
  • Function : The PEG2000 chain provides extended steric shielding, prolonging circulation time in vivo.
  • Application : Critical component in Moderna’s COVID-19 mRNA vaccine (lipid name: PEG2000-DMG) .
  • Key Difference : Absence of cationic charge limits direct nucleic acid binding, relying on ionizable lipids for encapsulation.

Azane Hexadecanoate Derivative ()

  • Structure: Features hexadecanoate (C16) chains and a phosphatidyl-ammonium head group.
  • Function : Longer C16 chains increase hydrophobic interactions, raising phase transition temperatures and improving membrane rigidity.
  • Application : Explored in liposomal formulations for sustained drug release.
  • Key Difference : C16 chains vs. C14 in the target compound result in reduced fluidity and slower drug release kinetics .

DMPC (Dimyristoylphosphatidylcholine)

  • Structure : Zwitterionic phospholipid with two C14 chains and a phosphocholine head group.
  • Function : Forms stable bilayers with neutral charge, ideal for passive drug encapsulation.
  • Application : Common in liposomes for small-molecule delivery (e.g., doxorubicin).
  • Key Difference : Lack of PEGylation and cationic charge limits use in nucleic acid delivery .

Data Table: Structural and Functional Comparison

Compound Name Chain Length Functional Groups Charge Key Application Reference
Azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate C14 Ammonium, methoxyethoxy, ester Cationic mRNA vaccines, gene therapy
PEG2000-C-DMG C14 PEG2000, ester Neutral COVID-19 mRNA vaccines
Azane hexadecanoate derivative C16 Ammonium, phosphatidyl Cationic Sustained-release liposomes
DMPC C14 Phosphocholine Zwitterionic Small-molecule liposomes

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C34H69NO6
  • Molecular Weight : 573.93 g/mol
  • IUPAC Name : Azane; [3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate

This compound features a tetradecanoate moiety, which is known for its fatty acid characteristics, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence lipid metabolism. The presence of the tetradecanoate group suggests potential roles in:

  • Cell Membrane Fluidity : The fatty acid chains can integrate into lipid bilayers, affecting membrane properties.
  • Signal Transduction : The compound may modulate signaling pathways related to inflammation and cell proliferation.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Fatty acid esters have been shown to possess antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Certain fatty acids can modulate inflammatory responses, potentially reducing chronic inflammation.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Tetradecanoic AcidAntimicrobial, Anti-inflammatory
2-Methoxyethyl EsterCytotoxicity against cancer cells
Propylene Glycol EsterLipid metabolism modulation

Table 2: Case Studies on Related Compounds

Study TitleFindingsReference
Effects of Fatty Acids on Cell GrowthIndicated inhibition of tumor cell proliferation
Antimicrobial Properties of EstersShowed effectiveness against Gram-positive bacteria

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of fatty acid esters similar to “azane; [3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate.” Results indicated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the fatty acid components.

Case Study 2: Anti-inflammatory Properties

Another research focused on the anti-inflammatory effects of fatty acid esters. The study demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step processes, including esterification, phosphorylation, and amine functionalization. A key step is the introduction of the 2-methoxyethoxy group, which can be achieved via nucleophilic substitution using 3-(2-methoxyethoxy)propene derivatives under anhydrous conditions (e.g., THF as a solvent and DMAP as a catalyst) . For esterification, tetradecanoic acid (myristic acid) can be activated using acyl chlorides or carbodiimide coupling agents. Optimization includes:

  • Temperature control : Maintain 0–5°C during phosphorylation to prevent side reactions.
  • Catalyst selection : Use pyridine or triethylamine to neutralize HCl byproducts during ester formation .
  • Purification : Employ column chromatography with hexane/ethyl acetate gradients or recrystallization in ether/hexane mixtures .

Basic Question: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z 236 [M+H]+ as a fragment) and retention time (e.g., 0.83 minutes under SQD-AA05 conditions) .
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify the 2-methoxyethoxy group (δ 3.3–3.5 ppm for methoxy protons) and tetradecanoyloxy chain (δ 1.2–1.3 ppm for methylene groups) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify melting points (e.g., 87–89°C for analogous esters) and phase transitions .

Advanced Question: How do variations in solvent systems or catalysts influence stereochemical outcomes during phosphorylation or esterification steps?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of hydroxyl groups, favoring phosphorylation. Non-polar solvents may lead to incomplete reactions .
  • Catalyst Effects : Tebbe reagent (for olefin formation) or DMAP (for acyl transfer) can alter regioselectivity. For example, Tebbe reagent in THF selectively generates vinyl ethers without disrupting ester bonds .
  • Chiral Resolution : Use chiral columns (e.g., Purospher® STAR) or enantioselective catalysts to isolate stereoisomers, critical for biological activity studies .

Advanced Question: What strategies resolve contradictions in spectroscopic data when unexpected byproducts arise during synthesis?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Differentiate between isobaric species (e.g., phosphorylated vs. non-phosphorylated adducts) .
  • 2D NMR (COSY, HSQC) : Map coupling patterns to distinguish regioisomers (e.g., 2- vs. 3-substituted methoxyethoxy groups) .
  • Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify intermediates. Adjust stoichiometry (e.g., excess tetradecanoyl chloride) to suppress byproducts .

Advanced Question: How does this compound interact with lipid bilayers or proteins in biological systems?

Methodological Answer:

  • Lipid Bilayer Studies : Use fluorescence anisotropy or Langmuir-Blodgett techniques to assess insertion efficiency. The 2-methoxyethoxy group enhances hydrophilicity, improving membrane permeability .
  • Protein Binding Assays : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like phospholipases or albumin .
  • Cellular Uptake : Label the compound with 14^{14}C or fluorescent tags (e.g., dansylhydrazine) and track localization via confocal microscopy .

Advanced Question: What computational approaches predict the compound’s biological activity and metabolic pathways?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers using software like GROMACS, focusing on the phosphoryl group’s role in stabilizing headgroup orientation .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict metabolic cleavage sites (e.g., ester vs. ether linkages) .
  • Pharmacokinetic Modeling : Use ADMET predictors (e.g., SwissADME) to estimate bioavailability, leveraging logP values (~4.5 for methyl tetradecanoate analogs) .

Advanced Question: How can researchers mitigate hydrolysis or oxidation during storage or experimental use?

Methodological Answer:

  • Storage Conditions : Store in amber vials under argon at -20°C to prevent photolysis or oxidative degradation of unsaturated bonds .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (e.g., EDTA) to buffer solutions .
  • Inert Atmospheres : Conduct reactions under nitrogen or argon, especially for phosphorylation steps sensitive to moisture .

Basic Question: What are the thermodynamic properties (e.g., enthalpy of fusion) of this compound, and how do they influence experimental design?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., ~250°C for methyl tetradecanoate) to set safe heating limits .
  • DSC Data : Use enthalpy of fusion (ΔHfus_{fus} ≈ 50 kJ/mol for similar esters) to design crystallization protocols .
  • Vapor Pressure Data : Optimize distillation conditions (e.g., reduced pressure) for purification without thermal degradation .

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